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Introduction

Deoxypseudouridine (dΨ), a naturally occurring isomer of deoxythymidine, is an emerging

modification in the field of DNA nanotechnology. Unlike canonical nucleosides, which are linked

to the deoxyribose sugar via an N-glycosidic bond, dΨ possesses a more stable C-C glycosidic

bond. This fundamental structural difference imparts unique biophysical properties to DNA

nanostructures, offering significant advantages for applications in drug delivery, diagnostics,

and nanorobotics. The primary benefits of incorporating dΨ into DNA nanostructures are

enhanced enzymatic stability and the potential for increased thermodynamic stability and novel

base-pairing interactions.

Key Advantages of Deoxypseudouridine Incorporation

Enhanced Nuclease Resistance: The C-glycosidic bond of dΨ is not a substrate for many

nucleases that typically recognize and cleave the N-glycosidic bond of standard nucleotides.

This inherent resistance to enzymatic degradation can significantly increase the in vivo half-

life of DNA nanostructures, a critical requirement for therapeutic and diagnostic applications

where prolonged circulation and stability in biological fluids are necessary.[1] Strategies to

improve nuclease resistance are central to advancing DNA nanotechnology for biological

use.[2][3]
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Increased Thermodynamic Stability: The unique structure of dΨ can enhance base-stacking

interactions within the DNA duplex. This can lead to a more rigid and thermodynamically

stable structure, characterized by a higher melting temperature (T_m). This increased

stability is advantageous for constructing robust nanostructures that maintain their integrity

under varying physiological conditions. While specific data for dΨ is limited, modifications to

the nucleobase or sugar backbone are common strategies to modulate the thermal stability

of DNA duplexes.[4][5][6]

Novel Tertiary Interactions: The dΨ nucleoside presents an additional hydrogen bond donor

at the N1 position, which is typically involved in the N-glycosidic bond in thymidine. This

allows for the formation of non-canonical base pairings and tertiary interactions, such as

Hoogsteen base pairs or triplex formation, which can be exploited to create more complex

and functional DNA nanostructures.[7]

Applications in Drug Development and Research

Drug Delivery Vehicles: DNA nanostructures, such as cages, tubes, and origami, serve as

programmable carriers for therapeutic agents.[8][9] Incorporating dΨ can enhance the

stability of these carriers in the bloodstream, protecting them from nuclease degradation and

ensuring the payload reaches its target.[2][3]

Aptamer Development: Aptamers are short, single-stranded DNA or RNA molecules that bind

to specific targets. The selection of aptamers from libraries containing modified nucleotides

like dΨ can lead to the discovery of ligands with higher affinity, specificity, and biostability,

making them superior candidates for diagnostics and therapeutics.[10][11]

Biosensors and Diagnostics: The stability of dΨ-modified DNA probes can improve the

reliability and sensitivity of diagnostic platforms by reducing probe degradation and non-

specific interactions.

Quantitative Data on Modified Oligonucleotides
While comprehensive quantitative data specifically for deoxypseudouridine in DNA

nanostructures is still emerging in the literature, data from analogous modifications

demonstrate the potential impact on thermal stability and nuclease resistance. The following
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tables summarize representative data for other modified nucleosides to provide a comparative

context.

Table 1: Examples of Thermodynamic Effects of Nucleoside Modifications on DNA Duplexes

Modification Type Sequence Context
ΔT_m (°C) per
modification

Reference

4'-C-Aminoethoxy

Thymidine (AEoT)
DNA/RNA Duplex +1.0 to +2.5 [6]

5-Propynyl-2'-

deoxyuridine
DNA/DNA Duplex +1.7 [4]

2-Aminopurine

(Adenine Analog)
DNA/DNA Duplex -10.0 [12]

Note: ΔT_m represents the change in melting temperature compared to an unmodified DNA

duplex. This data illustrates that modifications can either stabilize or destabilize a duplex,

highlighting the importance of empirical testing.

Table 2: Examples of Nuclease Resistance of Modified Oligonucleotides

Modification Type Assay Condition
Enhancement of
Stability

Reference

4'-C-Aminoethoxy

Thymidine (AEoT)
Bovine Serum

Several-fold increase

in half-life
[6][13]

Guanidinium Linkage

(Backbone)
Exonuclease I

Complete resistance

after 12 hours
[14]

Paranemic Crossover

(PX) DNA Structure

Various Nucleases &

Human Serum

Up to 2,800-fold more

resistant than

duplexes

[2]

Note: The stability enhancement is relative to the corresponding unmodified DNA sequence

under the same conditions.
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Visualizations: Workflows and Structural Concepts

Structural Advantage of Deoxypseudouridine (dΨ)
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Caption: Structural comparison of Thymidine and Deoxypseudouridine (dΨ).
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Workflow: Synthesis of dΨ-Modified Oligonucleotides
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Workflow: Nuclease Resistance Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC21593/
https://www.benchchem.com/product/b1588945#role-of-deoxypseudouridine-in-dna-nanotechnology
https://www.benchchem.com/product/b1588945#role-of-deoxypseudouridine-in-dna-nanotechnology
https://www.benchchem.com/product/b1588945#role-of-deoxypseudouridine-in-dna-nanotechnology
https://www.benchchem.com/product/b1588945#role-of-deoxypseudouridine-in-dna-nanotechnology
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1588945?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588945?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

